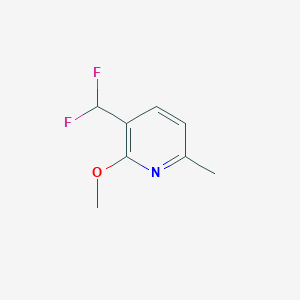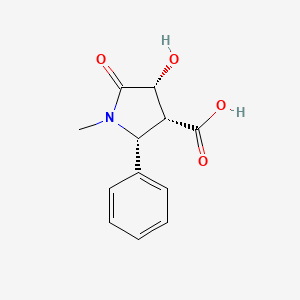
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a chemical compound with the following structural formula:
- It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
- The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
- It has been isolated from various marine-derived fungal genera.
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5
.準備方法
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
化学反応の分析
Reactions: can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.
科学的研究の応用
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: Limited research, but its derivatives may have therapeutic potential.
Industry: Not widely used industrially due to its scarcity.
作用機序
- The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
類似化合物との比較
Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.
Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.
特性
CAS番号 |
76696-04-3 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3 |
InChIキー |
IKMODHJMQKHXAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)


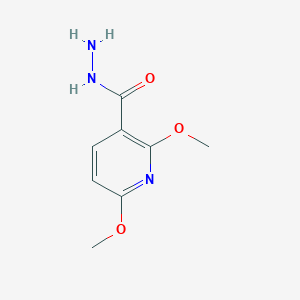
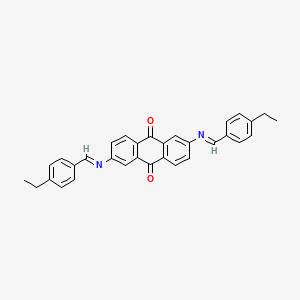

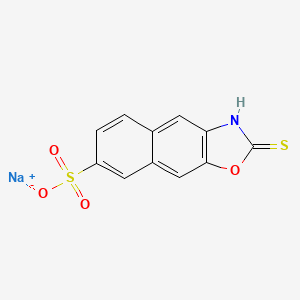
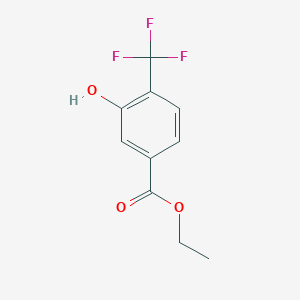

![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
